N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Description
N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Discovery and Anticonvulsant Activity : A study on the anticonvulsant activity of a similar compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, revealed its effectiveness in animal models. The research found that modifications to the compound could significantly influence its metabolic stability and pharmacological effects, suggesting a potential research direction for studying N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide in the context of neurological disorders or as a lead compound for developing new anticonvulsant drugs (Robertson et al., 1987).
Analytical Chemistry Applications
Liquid Chromatographic Determination : Another study focused on the development of a liquid chromatographic method for determining concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolite in rat serum and urine. This research underscores the importance of analytical techniques in pharmacokinetic studies and could inform similar applications for N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (Dockens et al., 1987).
Chemical Synthesis and Modification
Synthesis and Anti-Acetylcholinesterase Activity : Research into the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity provides insights into the chemical modification of benzamide compounds for increased biological activity. This could be relevant for exploring N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide in similar contexts (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
Orally Active Histone Deacetylase Inhibitor : A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor, illustrates the potential of benzamide derivatives in cancer research. Such compounds, including N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, could be investigated for their epigenetic modulation capabilities in oncology (Zhou et al., 2008).
Synthesis and Evaluation of Novel Compounds
Synthesis, Biological Evaluation, Molecular Docking, and DFT Calculations : A study on the synthesis and evaluation of novel benzenesulfonamide derivatives highlights the chemical versatility and potential biological applications of benzamide-based compounds. This research might inform strategies for synthesizing and evaluating N-(4-acetylphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide for various biological targets (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(25)17-8-12-19(13-9-17)23-22(26)18-10-14-21(15-11-18)29(27,28)24(2)20-6-4-3-5-7-20/h8-15,20H,3-7H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXPKDLZGBZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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